molecular formula C11H8N2O3S B12164209 (3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid

(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid

Cat. No.: B12164209
M. Wt: 248.26 g/mol
InChI Key: GVPRGOHUMITGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid is a heterocyclic compound that features a unique fusion of thiazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α-bromoacetic acid under basic conditions to form the thiazolo[3,2-a]benzimidazole core. This is followed by oxidation to introduce the oxo group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion to sulfoxides or sulfones.

    Reduction: Reduction of the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s structure allows it to interact with specific enzymes and receptors, making it a potential lead compound for new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring but differ in the fused ring system.

    Benzimidazole derivatives: Compounds like benzimidazole itself or its various substituted forms.

    Thiazole derivatives: Compounds with the thiazole ring but different substituents or fused systems.

Uniqueness

(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid is unique due to its specific fusion of thiazole and benzimidazole rings, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with biological targets and offers a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

2-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid

InChI

InChI=1S/C11H8N2O3S/c14-9(15)5-8-10(16)13-7-4-2-1-3-6(7)12-11(13)17-8/h1-4,8H,5H2,(H,14,15)

InChI Key

GVPRGOHUMITGHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.